2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by its unique structure, which includes a thiazolidine ring, a dimethoxyphenyl group, and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiol with an α-halo ketone under basic conditions.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a dimethoxybenzene derivative reacts with an appropriate electrophile.
Sulfonylation: The final step involves the sulfonylation of the thiazolidine intermediate with a sulfonyl chloride derivative, such as 4-methyl-3-nitrobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace substituents like methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the nitrophenylsulfonyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-(phenylsulfonyl)thiazolidine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)sulfonyl)thiazolidine: Similar structure but without the nitro group, potentially leading to different chemical and biological properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is unique due to the presence of both the dimethoxyphenyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-12-4-6-14(11-15(12)20(21)22)28(23,24)19-8-9-27-18(19)13-5-7-16(25-2)17(10-13)26-3/h4-7,10-11,18H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUCZFFQHKYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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